8-Methyl Chrysophanol

Antimicrobial Selectivity Staphylococcus

Procure 8-Methyl Chrysophanol as a critical analytical reference standard for HPLC/GC-MS authentication of Senna species, or as a selective antimicrobial probe against S. aureus. The 8-O-methyl substitution uniquely alters lipophilicity vs. chrysophanol, essential for reproducible SAR and metabolomic studies.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 3300-25-2
Cat. No. B1589521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl Chrysophanol
CAS3300-25-2
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC
InChIInChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3
InChIKeyHOGWLZYYLVDAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl Chrysophanol (CAS 3300-25-2): Chemical Profile and Procurement Specifications


8-Methyl Chrysophanol (Chrysophanol 8-methyl ether, 8-O-methylchrysophanol) is a naturally occurring anthraquinone with the molecular formula C16H12O4 and a molecular weight of 268.26 g/mol [1]. It is characterized by a hydroxyl group at C-1 and a methoxy group at C-8, distinguishing it from its parent compound, chrysophanol . This compound has been isolated from various plant sources including the bark of *Senna macranthera*, the roots of *Cassia obtusifolia* L., and the herb *Eremurus chinensis*, and is also produced by the fungus *Aspergillus* sp. [2][3][4].

The Critical Distinction: Why 8-Methyl Chrysophanol Cannot Be Substituted by Chrysophanol or Physcion


While 8-Methyl Chrysophanol shares the anthraquinone core with analogs like chrysophanol and physcion, its specific substitution pattern—a methoxy group at the 8-position rather than a hydroxyl group—fundamentally alters its physicochemical properties and biological selectivity [1]. This methylation at C-8 is not a trivial modification; it affects the molecule's lipophilicity (LogP), electron distribution, and hydrogen-bonding capacity, which in turn dictates its interaction with biological targets, its spectrum of antimicrobial activity, and its metabolic stability [2]. The evidence below demonstrates that generic substitution with a close analog would result in a different, and potentially irrelevant, experimental outcome, making the procurement of the specific compound essential for reproducibility and targeted research [3].

8-Methyl Chrysophanol: Quantitative Evidence of Differential Performance vs. Analogs


Differential Antimicrobial Spectrum: Narrower Antibacterial Activity Compared to Broad-Spectrum Analogs

8-Methyl Chrysophanol (8-O-methylchrysophanol) demonstrates a narrower spectrum of antibacterial activity compared to other co-occurring compounds. A study on *Cassia obtusifolia* constituents found that while 2,5-dimethoxybenzoquinone exhibited strong activity against both *Staphylococcus aureus* and *Escherichia coli*, 8-O-methylchrysophanol showed activity only against *S. aureus* [1]. This contrasts with other anthraquinones like emodin and physcion which are known for broader antimicrobial profiles [2]. This selective activity, while not fully quantified with MIC values in this specific assay, suggests a distinct mechanism or target preference that may be desirable for applications requiring pathogen-specific intervention rather than broad-spectrum eradication.

Antimicrobial Selectivity Staphylococcus

Novel Fungal Metabolite: 8-Methyl Chrysophanol as a Marker for Aspergillus sp. Chemotaxonomy

8-O-methylchrysophanol was identified as a novel isolate from the genus *Aspergillus* (specifically *Aspergillus* sp. YIM PH30001) alongside ziganein-1-methyl ether and 8-O-methyl averufin [1]. This is a key differentiator from its occurrence in plants like *Senna* and *Cassia* [2]. While the study found that other anthraquinones from the same fungus (compounds 3, 6, and 7) exhibited antifungal activity against *Fusarium solani* with MICs of 16-32 µg/mL, 8-O-methylchrysophanol itself was not active under the tested conditions [1]. This lack of activity is itself a differentiating feature, highlighting that the 8-O-methyl modification on chrysophanol renders it inactive against this specific fungal pathogen, whereas other co-metabolites are potent.

Fungal Metabolite Chemotaxonomy Aspergillus

Physicochemical Differentiation: Altered Lipophilicity and Hydrogen Bonding Capacity vs. Chrysophanol

8-Methyl Chrysophanol (8-O-methylchrysophanol) is a direct structural analog of chrysophanol, differing only by the methylation of the 8-OH group to an 8-OCH3 group. This single modification has predictable, yet significant, consequences for its physicochemical properties . While direct experimental LogP data for this compound is limited, computational predictions (e.g., PubChem XLogP3 = 2.5) suggest increased lipophilicity compared to chrysophanol (PubChem XLogP3 = 2.4), a trend consistent with the addition of a methyl group [1]. Furthermore, the replacement of a hydrogen bond donor (8-OH) with a hydrogen bond acceptor (8-OCH3) reduces the molecule's overall hydrogen bond donor count from 2 to 1 [2]. This change can affect its solubility, membrane permeability, and interactions with protein targets, providing a rationale for the observed differences in biological activity compared to chrysophanol.

Lipophilicity Hydrogen Bonding ADME

Taxonomic Occurrence: 8-Methyl Chrysophanol as a Specific Marker in Senna macranthera

In a phytochemical investigation of *Senna macranthera* bark, 8-Methyl Chrysophanol (identified as chrysophanol-8-methyl ether) was characterized by GC-MS alongside chrysophanol and physcion as a minor constituent [1]. The specific co-occurrence of these three anthraquinones—chrysophanol, its 8-methyl ether, and physcion (the 6-methoxy analog of chrysophanol)—serves as a chemical fingerprint for this species and confirms its placement within the genus *Senna* [1]. This pattern is distinct from the anthraquinone profiles of other closely related species, such as *Cassia obtusifolia*, where 8-O-methylchrysophanol is also found but in the context of a different suite of compounds including islandicin and helminthosporin [2].

Phytochemistry Chemotaxonomy Senna

Validated Application Scenarios for Procuring 8-Methyl Chrysophanol


Analytical Standard for Quality Control and Authentication of Senna macranthera

Procure 8-Methyl Chrysophanol as an analytical reference standard for HPLC or GC-MS fingerprinting of *Senna macranthera* bark extracts. Its presence, in conjunction with chrysophanol and physcion, is a definitive chemotaxonomic marker for authenticating this specific *Senna* species and differentiating it from potential adulterants or closely related plants [1].

Chemotaxonomic Marker and Dereplication Standard for Aspergillus Fungal Metabolomics

Utilize 8-Methyl Chrysophanol as a reference compound in the metabolomic profiling of *Aspergillus* species. As a novel isolate from *Aspergillus* sp. YIM PH30001, this compound serves as a specific dereplication marker to rapidly identify this fungal strain or to distinguish its secondary metabolite profile from that of other *Aspergillus* species [2].

Research Tool for Investigating Pathogen-Selective Antimicrobial Mechanisms

Employ 8-Methyl Chrysophanol in assays designed to study selective antimicrobial activity. Its demonstrated activity against *Staphylococcus aureus* but not *E. coli*, in contrast to broad-spectrum compounds like 2,5-dimethoxybenzoquinone, makes it a valuable probe for investigating mechanisms of pathogen-specific inhibition [3].

Building Block for Structure-Activity Relationship (SAR) Studies of Anthraquinones

Use 8-Methyl Chrysophanol as a key intermediate or comparator in medicinal chemistry SAR campaigns. The 8-O-methyl substitution is a critical modification that alters the molecule's lipophilicity and hydrogen-bonding capacity relative to the parent chrysophanol, allowing researchers to dissect the contribution of this specific position to the overall biological activity of the anthraquinone class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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